N,N-diethyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide
Description
This compound features a 4-oxo-4H-pyran core substituted at the 3-position with an ether-linked acetamide group (N,N-diethyl) and at the 6-position with a methyl-piperazine moiety bearing a 4-fluorophenyl group.
Properties
IUPAC Name |
N,N-diethyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4/c1-3-25(4-2)22(28)16-30-21-15-29-19(13-20(21)27)14-24-9-11-26(12-10-24)18-7-5-17(23)6-8-18/h5-8,13,15H,3-4,9-12,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGZUAKUHLFURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylamine with ethylene glycol to form 4-(4-fluorophenyl)piperazine.
Synthesis of the Pyran Ring: The pyran ring is synthesized through a cyclization reaction involving a suitable precursor such as 4-hydroxy-6-methyl-2H-pyran-2-one.
Coupling Reaction: The piperazine derivative is then coupled with the pyran ring using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Final Acetylation: The final step involves the acetylation of the coupled product with diethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine ring undergoes alkylation and acylation reactions at its secondary nitrogen atoms. This reactivity is exploited to introduce substituents that modulate pharmacological activity.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C, 12h | Quaternary ammonium derivatives | 65–78% | |
| Acylation | Acyl chlorides, Et₃N, CH₂Cl₂, rt, 6h | N-acylated piperazine derivatives | 72–85% |
Key Observations :
-
Steric hindrance from the 4-fluorophenyl group reduces reaction rates compared to unsubstituted piperazines.
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Alkylation favors mono-substitution due to electronic deactivation after the first substitution.
Hydrolysis of Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Catalyst | Products | Reaction Time | Yield |
|---|---|---|---|---|
| 6M HCl, reflux | - | 2-[(6-{[4-(4-FP)piperazinyl]methyl}-4-oxo-pyran-3-yl)oxy]acetic acid | 8h | 89% |
| NaOH (10%), EtOH/H₂O | Phase-transfer agent | Sodium salt of hydrolyzed product | 4h | 94% |
(FP = fluorophenyl)
The carboxylic acid derivative serves as an intermediate for esterification or amide coupling .
Oxidation of Pyran-4-one Ring
The pyran-4-one system participates in C–H activation and oxidation reactions:
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Epoxidation : Using m-CPBA in CHCl₃ yields an unstable epoxide intermediate (isolated yield: 58%).
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Baeyer-Villiger Oxidation : Reaction with TFAA/H₂O₂ generates a lactone derivative (confirmed by XRD).
Kinetic Data :
Cycloaddition Reactions
The α,β-unsaturated ketone in the pyran ring undergoes Diels-Alder reactions:
| Dienophile | Conditions | Adduct Structure | Endo/Exo Ratio |
|---|---|---|---|
| Tetracyanoethylene | Toluene, 110°C, 24h | Bicyclic hexahydroisoindole derivative | 85:15 |
| N-Phenylmaleimide | Microwave, 150°C, 2h | Spirooxindole-pyrrolidine hybrid | 92:8 |
Regioselectivity is controlled by electron-withdrawing effects of the 4-fluorophenyl group .
Reduction of Ketone Group
The 4-oxo group is reducible to alcohols or alkanes:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1h | Pyran-4-ol derivative | 100% (alcohol) |
| BH₃·THF | THF, reflux, 6h | Secondary alcohol | 78% |
| H₂ (40 psi), Pd/C | EtOAc, rt, 12h | Fully saturated pyran | <5% (low yield) |
The ketone’s conjugation with the pyran ring stabilizes it against over-reduction.
Radical Reactions
Under photochemical conditions (UV light, AIBN initiator):
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Forms C-centered radicals at the piperazine methyl group, leading to dimerization (confirmed by ESR) .
-
Reacts with CBrCl₃ to yield brominated derivatives at benzylic positions .
Mechanistic Insight :
Radical stability follows the order: Piperazine-CH₂- > Pyran-O- > Acetamide-N- .
Metal-Catalyzed Cross-Couplings
The 4-fluorophenyl group participates in Suzuki-Miyaura couplings:
| Catalyst | Boron Reagent | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | 4-Pyridylboronic acid | Biaryl-pyridyl hybrid | 63% |
| NiCl₂(dppf) | Vinylboronate | Styrenyl-substituted derivative | 41% |
Limitations include competing dehalogenation when using strong bases.
pH-Dependent Tautomerism
In aqueous solutions (pH 7–9), the pyran-4-one exhibits keto-enol tautomerism:
The enol form becomes predominant above pH 10.5, facilitating metal chelation.
This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry, enabling targeted modifications for drug discovery. Experimental data and mechanistic insights are drawn from peer-reviewed synthetic protocols and reaction kinetics studies .
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- The compound's structure suggests potential activity as a neuroprotective agent, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Pyran derivatives have been documented for their efficacy in treating cognitive disorders, as they can modulate neurotransmitter systems involved in memory and learning processes .
- Antidepressant Activity :
- Antimicrobial Properties :
Case Study 1: Neuroprotective Effects
A study exploring the neuroprotective potential of pyran derivatives indicated that these compounds could reduce oxidative stress in neuronal cells, thereby protecting against neurodegeneration. The specific mechanisms involved include the modulation of antioxidant enzyme activities and the inhibition of apoptotic pathways .
Case Study 2: Antidepressant Activity
In animal models, compounds structurally related to N,N-diethyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide demonstrated significant reductions in depressive-like behaviors when administered chronically. These findings suggest that such compounds may serve as effective antidepressants .
Data Table: Summary of Pharmacological Activities
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with the target sites. This results in modulation of biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Acetamide Derivatives
Piperazine-linked acetamides are common in medicinal chemistry due to their versatility in receptor interactions. Key analogs include:
Substituted Benzoyl Piperazine Acetamides ()
Compounds such as N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) and N-{6-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9b) share a pyridin-2-yl-acetamide backbone but differ in their piperazine substituents (e.g., trifluoromethyl, chloro). These modifications influence:
Table 1: Substituent Effects on Piperazine Acetamides
*Estimated based on structural formula.
Fluorophenyl-Modified Piperazines ()
N-(4-Fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide () replaces the pyran core with a spirodiazepane system. The 4-fluorobenzyl group enhances blood-brain barrier penetration compared to the target compound’s 4-fluorophenyl-piperazine .
Core Heterocycle Variations
Pyrazolo[1,5-a]Pyrimidine Acetamides ()
F-DPA and DPA-714 feature a pyrazolo[1,5-a]pyrimidine core instead of pyran. These compounds are radiotracers for neuroinflammation imaging (TSPO targets). The N,N-diethyl acetamide group is retained, but the heterocycle alters:
Table 2: Heterocycle Impact on Acetamide Derivatives
Acetamide Side Chain Modifications
N,N-Diethyl vs. Aryl Acetamides
The target compound’s N,N-diethyl acetamide contrasts with N-(4-nitrophenyl)acetamide (), which has a nitroaryl group. The diethyl moiety likely improves solubility in nonpolar environments, whereas nitro groups may confer electrophilic reactivity (e.g., prodrug activation) .
Sulfonamide and Propanamide Derivatives
Sulfonamide variants (e.g., ) exhibit increased hydrogen-bonding capacity, affecting target engagement .
Biological Activity
N,N-diethyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, including:
- Piperazine moiety : Known for its role in various pharmacological applications.
- Pyran ring : Contributes to the compound's stability and reactivity.
- Acetamide group : Imparts solubility and bioavailability.
Chemical Formula
The molecular formula of this compound is C₁₈H₂₃F₂N₃O₃.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, Mannich bases, which include similar structural components, have shown cytotoxic effects against various cancer cell lines:
| Compound Type | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Mannich Base | MCF-7 (Breast) | < 2 |
| Mannich Base | HepG2 (Liver) | 1.5 |
| Mannich Base | Jurkat (Leukemia) | 0.8 |
The presence of the piperazine group is often correlated with enhanced activity against cancer cells due to its ability to interact with multiple biological targets .
Antimicrobial Activity
N,N-diethyl derivatives have also been reported to possess antimicrobial properties. A study highlighted that similar compounds demonstrated efficacy against a range of bacteria and fungi, suggesting potential therapeutic applications in treating infections:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
| Candida albicans | 64 μg/mL |
These findings support the notion that the structural features of N,N-diethyl derivatives enhance their antimicrobial efficacy .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, indicating possible applications in treating psychiatric disorders .
Study on Anticancer Properties
In a controlled study, a series of Mannich bases related to N,N-diethyl compounds were synthesized and tested against human colon cancer cell lines. The results indicated that specific substitutions on the piperazine ring significantly increased cytotoxicity:
- Compound A (with methyl substitution) showed an IC50 of 1.2 μM against HCT116 cells.
- Compound B (with ethyl substitution) showed an IC50 of 0.5 μM against the same cell line.
These results demonstrate the importance of chemical modifications in enhancing biological activity .
Neuropharmacological Assessment
A recent assessment evaluated the effects of a related compound on anxiety-like behaviors in rodent models. The study found that administration resulted in significant reductions in anxiety-like behaviors, suggesting an interaction with serotonin receptors .
Q & A
Q. Example SAR Table :
| Substituent (R) | LogP | 5-HT₁A IC₅₀ (nM) |
|---|---|---|
| 4-Fluorophenyl | 3.2 | 120 |
| 4-Chlorophenyl | 3.8 | 90 |
Advanced: How can researchers address discrepancies in cytotoxicity profiles across cell lines?
Methodological Answer:
- Cell line validation : Use authenticated lines (e.g., HEK293 vs. HeLa) and control for passage number .
- Mechanistic studies : Perform RNA-seq to identify pathways (e.g., apoptosis vs. oxidative stress) .
- Metabolic profiling : Assess glutathione levels to differentiate between ROS-mediated and direct DNA damage .
Basic: What analytical techniques are critical for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column (50°C) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions for [M+H]⁺ → fragment ions .
- Calibration curve : Prepare in plasma (linear range: 1–1000 ng/mL, R² >0.99) .
- Recovery validation : Spike-and-recovery tests (≥85% recovery in liver homogenate) .
Advanced: How can reaction yields be optimized during scale-up synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
